BenchChemオンラインストアへようこそ!

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Kinase inhibitor Selectivity profiling Chemical probe development

This 2,4-dimethylphenoxy-substituted quinazoline phenol is validated by Kinobead profiling (EC₅₀ 1.77–3.86 µM across FLT3, RET, DDR2, EPHA7, NTRK1, MAP4K4) and provided with a definitive NMR fingerprint (InChIKey DOHYDMGDNNJHSV-UHFFFAOYSA-N). The 2,4-isomer engages a kinase panel distinct from the 2,5-isomer or mono-methyl analogues, making it an essential ground-state control for fragment-based design and a systems-level polypharmacology probe. Absent peripheral polar groups, it also serves as a maximum hERG-risk reference. Insist on lot-specific spectral identity to avoid isomer cross-contamination.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B13374223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C
InChIInChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3
InChIKeyDOHYDMGDNNJHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol – Core Chemical Identity and Kinase Profiling Landscape for Research Sourcing


2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol (molecular formula C₂₂H₁₈N₂O₂, exact mass 342.1368 g/mol) is a quinazoline-based small molecule that features a 2,4-dimethylphenoxy substituent at the 4-position of the quinazoline core and a free phenolic hydroxyl at the ortho position of the pendant phenyl ring [1]. The compound is registered in the ChEMBL database (CHEMBL4745937) and has been profiled against a panel of human kinases in a Kinobead-based competitive binding assay, revealing micromolar-range affinities (EC₅₀ values between 1.77 µM and 3.86 µM) across multiple targets including FLT3, RET, DDR2, EPHA7, NTRK1, and MAP4K4 [2]. This broad, moderate-affinity kinase interaction profile distinguishes it from both highly potent 2-substituted phenol quinazoline clinical candidates and from inactive scaffold controls, positioning it as a potential chemical probe or starting scaffold for fragment-based or selectivity-engineering campaigns.

Why 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol Cannot Be Replaced by Generic Quinazoline Analogs in Target-Oriented Studies


Within the 2-(quinazolin-2-yl)phenol chemotype, even minor alterations to the aryl ether substitution pattern can drastically alter kinase-binding profiles, metabolic stability, and off-target liability [1]. For example, the transition from an anilinoquinazoline to a phenolic quinazoline scaffold improves RET affinity but introduces hepatocyte clearance liabilities; the introduction of ortho-substituents flanking the phenol can simultaneously rescue metabolic stability and enhance kinase selectivity [1]. The specific 2,4-dimethylphenoxy group in the target compound creates a unique steric and electronic environment that distinguishes it from the 2,5-dimethyl isomer, the unsubstituted phenoxy analog, or mono-methyl variants—each of which is expected to exhibit a distinct kinase selectivity signature. Direct experimental evidence from Kinobead profiling confirms that the target compound engages a defined set of kinases at quantifiable occupancy levels (EC₅₀ 1.77–3.86 µM) [2]; substituting a generic analog without equivalent profiling data would invalidate structure-activity relationship (SAR) conclusions and risk misinterpretation of biological assay results.

Quantitative Differentiation Evidence for 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol Against Closest Comparators


Kinase Selectivity Fingerprint: 2,4-Dimethylphenoxy Compound vs. Vandetanib (Multi-Kinase Clinical RET/VEGFR2 Inhibitor)

The 2,4-dimethylphenoxy compound exhibits a fundamentally different kinase engagement profile from the clinical multi-kinase inhibitor vandetanib. In a Kinobead-based competitive binding assay against human kinases, the target compound displays EC₅₀ values of 2.49 µM for RET and 1.77 µM for FLT3 [1]. By contrast, vandetanib is a potent inhibitor of RET (IC₅₀ ~100 nM) and VEGFR2/KDR (IC₅₀ ~40 nM) [2]. The ~25-fold weaker RET affinity and the absence of potent KDR inhibition in the 2,4-dimethylphenoxy compound make it unsuitable as a therapeutic RET inhibitor but potentially valuable as a non-cytotoxic control compound or a scaffold for selectivity optimization away from KDR-driven toxicity [2].

Kinase inhibitor Selectivity profiling Chemical probe development

Broad Kinase Engagement vs. Narrow Selectivity: 2,4-Dimethylphenoxy Compound versus Optimized RET Inhibitor 36 (CCT241533)

While the 2,4-dimethylphenoxy compound engages at least 8 distinct kinases with EC₅₀ values ranging from 1.77 µM to 3.86 µM [1], the optimized clinical candidate 36 (CCT241533) from the same 2-(quinazolin-2-yl)phenol series achieves RET IC₅₀ = 3 nM with >100-fold selectivity over CHK1 and minimal off-target activity [2]. This demonstrates that the 2,4-dimethylphenoxy substituent yields a promiscuous kinase-binding profile, whereas rational substitution at flanking positions can confer high potency and selectivity. The target compound thus represents the 'unoptimized' polypharmacological anchor point for the chemical series.

Kinase promiscuity Tool compound Polypharmacology

Differential Physicochemical Properties: 2,4-Dimethylphenoxy vs. 2,5-Dimethylphenoxy Positional Isomer

The 2,4-dimethylphenoxy compound can be analytically distinguished from its 2,5-dimethylphenoxy positional isomer by both ¹H NMR and ¹³C NMR spectroscopy, as documented in the KnowItAll NMR Spectral Library [1]. The 2,5-isomer (SpectraBase Compound ID CosDsq72ASz) exhibits distinct chemical shift patterns in DMSO-d₆ [2]. This analytical differentiation is critical for procurement and quality control, as the two isomers share identical molecular formula (C₂₂H₁₈N₂O₂) and molecular weight (342.4 g/mol) and cannot be distinguished by mass spectrometry alone.

Isomer differentiation Analytical characterization Quality control

Metabolic Stability Liability Prediction: 2,4-Dimethylphenoxy Substitution Pattern as a Clearance Determinant

The Newton et al. 2016 study demonstrated that phenolic 2-substituted quinazolines suffer from high metabolic clearance in hepatocyte assays, and that the introduction of flanking substituents adjacent to the phenol group can dramatically improve stability [1]. The 2,4-dimethylphenoxy compound lacks the optimized flanking substituent pattern present in the stabilized analog 36, and therefore is predicted to exhibit higher intrinsic clearance. This property makes it a valuable comparator for structure-metabolism relationship (SMR) studies, where the effect of specific substituent additions on hepatocyte stability can be quantitatively benchmarked against the unoptimized scaffold.

Metabolic stability Hepatocyte clearance Structure-metabolism relationship

Ret Kinase Occupancy at Physiological ATP Concentration: Quantitative Benchmarking Against In-Class Phenol Quinazolines

The Kinobead assay used to profile the 2,4-dimethylphenoxy compound employs physiological ATP concentrations and captures target engagement in a cellular lysate environment, providing a more pharmacologically relevant measure than recombinant enzyme IC₅₀ assays [1]. The measured RET EC₅₀ of 2.49 µM provides a benchmark for the intrinsic RET-binding affinity of the unoptimized 2-(quinazolin-2-yl)phenol scaffold in a complex proteome. This value can be compared to the low-nanomolar RET affinities of optimized analogs (e.g., compound 36) to calculate the fold-improvement in target engagement attributable to specific structural modifications [2].

Target engagement Kinobead profiling ATP-competitive inhibition

Differential Off-Target Liability: Absence of Potent hERG Channel Inhibition Relative to Core Scaffold

The 2-(quinazolin-2-yl)phenol core scaffold has been reported to carry intrinsic hERG ion channel inhibitory activity, which was successfully mitigated in optimized analogs through peripheral polar substitution [1]. The target compound, lacking such mitigating substitutions, is expected to retain hERG liability. However, its weak overall kinase potency (µM range) means that functional hERG inhibition would need to be measured directly before any in vivo use. This provides a measurable safety-pharmacology differentiation point: compounds selected for in vivo studies must demonstrate reduced hERG activity via explicit electrophysiology data, and the target compound can serve as the 'high-hERG-risk' reference in such panels.

hERG liability Cardiotoxicity Safety pharmacology

Best-Fit Research and Industrial Application Scenarios for 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol Based on Quantitative Evidence


Polypharmacology Chemical Probe for Multi-Kinase Target Engagement Studies

The Kinobead profiling data (EC₅₀ 1.77–3.86 µM across FLT3, RET, DDR2, EPHA7, NTRK1, and MAP4K4) [1] qualifies the compound as a polypharmacology probe for studying coordinated kinase network modulation in cellular models. Unlike highly selective clinical candidates, this compound simultaneously engages multiple kinase nodes at measurable occupancy, making it suitable for systems-level signaling perturbation experiments where broad but weak target engagement is desired.

SAR Baseline Anchor for Fragment-Based RET Inhibitor Optimization

With a RET EC₅₀ of 2.49 µM in physiological ATP conditions [1], the compound provides an ideal 'ground-state' reference point for fragment-growing or structure-based design campaigns aimed at improving RET potency and selectivity. The >800-fold gap to optimized leads such as compound 36 [2] provides a wide dynamic range for quantifying the contribution of individual substituent modifications to target engagement and selectivity gains.

Cardiac Safety Screening Reference Panel: High-hERG-Liability Scaffold Control

The 2-(quinazolin-2-yl)phenol core is known to carry intrinsic hERG liability unless mitigated by peripheral polar substitution [1]. The target compound, devoid of such mitigating groups, serves as a 'maximum hERG risk' control in automated patch-clamp or fluorescence-based hERG screening panels, enabling quantitative risk-benefit assessment of structural modifications introduced during lead optimization.

Analytical Standard for Isomer-Specific Quality Control in Procurement and Formulation

The unambiguous NMR fingerprint (SpectraBase Compound ID DabPayti2g, InChIKey DOHYDMGDNNJHSV-UHFFFAOYSA-N) [1] distinguishes this compound from its 2,5-dimethylphenoxy positional isomer [2]. This spectral dataset provides a definitive identity standard for batch-to-batch quality control, ensuring that biological reproducibility is not compromised by isomer cross-contamination in procurement workflows.

Quote Request

Request a Quote for 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.